Ethyl 4-(5-{2-amino-3-cyano-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinolin-4-yl}furan-2-yl)benzoate
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Overview
Description
ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE is a complex organic compound that features a variety of functional groups, including amino, cyano, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. One common route includes the formation of the thiadiazole ring through the reaction of isopropylthiol with a suitable precursor, followed by the introduction of the quinoline moiety. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiadiazole and quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and quinoline moieties can bind to specific sites on these targets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE
- ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE
Uniqueness
ETHYL 4-(5-{2-AMINO-3-CYANO-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL}-2-FURYL)BENZOATE is unique due to the presence of the isopropylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific advantages in its applications.
Properties
Molecular Formula |
C28H27N5O4S2 |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
ethyl 4-[5-[2-amino-3-cyano-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinolin-4-yl]furan-2-yl]benzoate |
InChI |
InChI=1S/C28H27N5O4S2/c1-4-36-26(35)17-10-8-16(9-11-17)21-12-13-22(37-21)23-18(14-29)25(30)33(19-6-5-7-20(34)24(19)23)27-31-32-28(39-27)38-15(2)3/h8-13,15,23H,4-7,30H2,1-3H3 |
InChI Key |
GZZSEZHEJKTLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3C(=C(N(C4=C3C(=O)CCC4)C5=NN=C(S5)SC(C)C)N)C#N |
Origin of Product |
United States |
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